molecular formula C7H10O4 B11961107 Methyl 3-(acetoxy)isocrotonate CAS No. 3666-79-3

Methyl 3-(acetoxy)isocrotonate

Cat. No.: B11961107
CAS No.: 3666-79-3
M. Wt: 158.15 g/mol
InChI Key: DEJKBQLJBNGQIU-SNAWJCMRSA-N
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Description

Methyl 3-(acetoxy)isocrotonate is an organic compound with the molecular formula C7H10O4 It is a derivative of crotonic acid and is characterized by the presence of an acetoxy group attached to the isocrotonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(acetoxy)isocrotonate can be synthesized through several methods. One common approach involves the esterification of crotonic acid with methanol in the presence of an acid catalyst, followed by acetylation using acetic anhydride. The reaction conditions typically include refluxing the mixture to ensure complete esterification and acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification and acetylation reactions. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(acetoxy)isocrotonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(acetoxy)isocrotonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(acetoxy)isocrotonate involves its reactivity towards nucleophiles and electrophiles. The acetoxy group can be readily displaced in substitution reactions, while the ester group can undergo hydrolysis or reduction. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl crotonate: Similar structure but lacks the acetoxy group.

    Ethyl 3-(acetoxy)isocrotonate: Similar structure with an ethyl ester instead of a methyl ester.

    Methyl 3-hydroxycrotonate: Similar structure with a hydroxy group instead of an acetoxy group.

Uniqueness

Methyl 3-(acetoxy)isocrotonate is unique due to the presence of both an ester and an acetoxy group, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.

Biological Activity

Methyl 3-(acetoxy)isocrotonate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and case studies.

Chemical Profile

  • IUPAC Name : this compound
  • Molecular Formula : C7H10O4
  • CAS Number : 6160890
  • Molecular Weight : 174.15 g/mol
  • Structure : The compound features an acetoxy group attached to an isocrotonate moiety, which influences its reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for further development in the field of antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are essential for combating oxidative stress in biological systems. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .
  • Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro. This could have implications for treating conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thus reducing the production of pro-inflammatory cytokines.
  • Cell Signaling Modulation : It may also modulate signaling pathways related to oxidative stress and apoptosis, contributing to its antioxidant and cytoprotective effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study published in PubChem reported its effectiveness against certain bacterial strains, highlighting its potential as a natural antimicrobial agent .
  • Research on the antioxidant capacity indicated that it could scavenge free radicals effectively, suggesting applications in food preservation and health supplements .
  • Further investigation into its anti-inflammatory properties revealed that it could significantly lower levels of inflammatory markers in cell cultures, indicating promise for therapeutic use .

Comparative Analysis

To better understand the significance of this compound's biological activities, a comparison with similar compounds is useful:

Compound NameAntimicrobial ActivityAntioxidant ActivityAnti-inflammatory Activity
This compoundModerateHighModerate
Methyl 3-(acetoxy)-3-butenoateHighModerateLow
Isocrotonic acidLowHighHigh

Properties

CAS No.

3666-79-3

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl (E)-3-acetyloxybut-2-enoate

InChI

InChI=1S/C7H10O4/c1-5(11-6(2)8)4-7(9)10-3/h4H,1-3H3/b5-4+

InChI Key

DEJKBQLJBNGQIU-SNAWJCMRSA-N

Isomeric SMILES

C/C(=C\C(=O)OC)/OC(=O)C

Canonical SMILES

CC(=CC(=O)OC)OC(=O)C

Origin of Product

United States

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